1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNBCGEUXSUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Fluorophenyl Ethyl Halide
The core synthetic route involves nucleophilic substitution (alkylation) of piperazine with a 2-(2-fluorophenyl)ethyl halide (typically bromide or chloride). This reaction is facilitated by a base, such as potassium carbonate, which deprotonates the piperazine nitrogen to enhance nucleophilicity, enabling substitution on the alkyl halide.
-
- Solvent: Polar aprotic solvents or alcohols (e.g., ethanol) are commonly employed.
- Temperature: Moderate heating (40–100 °C) depending on the solvent and scale.
- Molar Ratios: Piperazine is typically used in slight excess to minimize disubstitution side-products.
- Base: Potassium carbonate or similar inorganic bases to facilitate the reaction.
-
- The lone pair on the piperazine nitrogen attacks the electrophilic carbon attached to the halide on the fluorophenyl ethyl moiety.
- Halide ion is displaced, forming the substituted piperazine intermediate.
Conversion to Dihydrochloride Salt
Post-alkylation, the crude free base is treated with hydrochloric acid to form the dihydrochloride salt, which improves the compound’s stability, crystallinity, and ease of handling.
- Procedure:
- The free base is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
- Anhydrous or aqueous hydrochloric acid is added under controlled temperature.
- The dihydrochloride salt precipitates out and is collected by filtration.
- The solid is washed and dried under vacuum.
Purification Methods
To achieve high purity, the dihydrochloride salt undergoes purification steps such as:
- Crystallization: Recrystallization from solvents like ethanol or ethyl acetate to remove impurities.
- Chromatography: When necessary, chromatographic techniques (e.g., silica gel column chromatography) are applied for further purification.
- Vacuum Distillation: For related piperazine derivatives, vacuum reduced pressure distillation has been used to isolate high-purity products.
Industrial Scale Considerations
Industrial synthesis follows the same fundamental steps but emphasizes:
- Use of high-purity reagents.
- Controlled reaction parameters (temperature, time, solvent ratios).
- Efficient recovery and recycling of by-products such as piperazine dihydrochloride.
- Scalable purification techniques like crystallization and filtration.
Related Preparation Protocols for Piperazine Derivatives
Research patents and literature on similar compounds provide valuable insights for optimizing the synthesis of 1-[2-(2-fluorophenyl)ethyl]piperazine dihydrochloride:
| Step | Description | Conditions and Notes |
|---|---|---|
| 1 | Preparation of piperazine monohydrochloride | React piperazine with piperazine dihydrochloride in water at reflux for 1 hour; cool to 10 °C; filter and dry at 70 °C for 5 hours. |
| 2 | Alkylation with halogenated ethyl compound | React piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol or analogous halide in ethanol or non-polar solvents (e.g., dichloromethane) at 40–100 °C for 2–3 hours; molar ratio approx. 2:1 (piperazine salt to halide). |
| 3 | Removal of solvent and isolation of piperazine dihydrochloride by-product | Partial vacuum distillation to remove solvent; cool and filter to recover piperazine dihydrochloride for reuse. |
| 4 | Concentration and purification of product | Vacuum distillation under reduced pressure at 90–94 °C to remove residual solvents and impurities, yielding a high-purity piperazine derivative. |
These steps, while described for hydroxyethoxyethyl piperazine derivatives, are adaptable to fluorophenyl ethyl analogs by substituting the alkyl halide reagent appropriately.
Summary Table: Typical Preparation Parameters for 1-[2-(2-Fluorophenyl)ethyl]piperazine Dihydrochloride
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting materials | Piperazine, 2-(2-fluorophenyl)ethyl halide | Halide typically bromide or chloride |
| Base | Potassium carbonate or similar | Facilitates nucleophilic substitution |
| Solvent | Ethanol, dichloromethane, or other polar/non-polar solvents | Choice affects reaction rate and purity |
| Reaction temperature | 40–100 °C | Depends on solvent and scale |
| Reaction time | 2–3 hours | Optimized for completion and minimal side products |
| Salt formation | Treatment with HCl | Converts free base to dihydrochloride salt |
| Purification | Crystallization, filtration, vacuum distillation | Ensures high purity and product stability |
Research Findings and Notes
- The alkylation step is critical; controlling stoichiometry and reaction conditions minimizes disubstitution and side reactions.
- Recovery and reuse of piperazine dihydrochloride by-product improve process economy and sustainability.
- Vacuum reduced pressure distillation is effective in removing residual solvents and impurities, enhancing product purity.
- Industrial protocols emphasize green chemistry principles by optimizing solvent use and recycling intermediates.
- Although direct literature on the 2-fluoro isomer is limited, analogous synthetic routes for 3-fluoro and hydroxyethoxyethyl piperazines provide a reliable foundation for preparation.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Biological Activity
1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride (commonly referred to as 2-FPEP) is a piperazine derivative with notable biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of 2-FPEP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
- Molecular Formula: C12H16Cl2F N
- Molecular Weight: 275.17 g/mol
The presence of a fluorophenyl group enhances the lipophilicity and receptor binding affinity of the compound, which is crucial for its biological activity.
The biological activity of 2-FPEP is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. Research indicates that 2-FPEP acts as a partial agonist at certain serotonin receptors, which may contribute to its psychoactive effects.
Key Mechanisms:
- Serotonin Receptor Modulation: 2-FPEP has been shown to influence serotonin release in various brain regions, potentially impacting mood and anxiety levels.
- Dopaminergic Activity: The compound can increase dopamine levels in specific brain areas, which may be relevant for its effects on motivation and reward pathways.
Pharmacological Effects
-
Neuropharmacological Effects:
- In animal models, administration of 2-FPEP has resulted in increased locomotor activity and altered behavioral patterns, suggesting stimulant-like properties.
- Studies have demonstrated that doses ranging from 50 to 250 mg/kg can transiently increase dopamine levels in the caudate nucleus and hypothalamus, indicating a significant impact on dopaminergic transmission .
-
Potential Therapeutic Applications:
- Anxiolytic Effects: Preliminary studies suggest that 2-FPEP may possess anxiolytic properties due to its modulation of serotonin pathways.
- Antidepressant Activity: Its ability to enhance serotonin signaling could position it as a candidate for further development in treating depression.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride:
Comparative Analysis
To better understand the unique properties of 2-FPEP, it is useful to compare it with similar compounds:
Scientific Research Applications
Pharmacological Properties
1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride belongs to the piperazine class of compounds, which are known for their diverse pharmacological activities. Research indicates that compounds within this class exhibit a range of effects, including:
- Analgesic Activity : Studies have shown that piperazine derivatives can provide pain relief through various mechanisms, including modulation of neurotransmitter systems.
- Antihistaminic Effects : Compounds like 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride may act as antihistamines, potentially useful in treating allergic reactions and conditions such as asthma.
- Sedative Properties : Some piperazines possess sedative effects, making them candidates for the treatment of anxiety and sleep disorders.
- Antidepressant Activity : There is growing interest in the antidepressant potential of piperazine derivatives, particularly those that affect serotonin receptors.
Synthesis and Structural Insights
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride typically involves the reaction of piperazine with 2-(2-fluorophenyl)ethyl bromide. The resulting compound can be purified and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry. The structural formula is represented as follows:
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of various piperazine derivatives, including 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride. The research utilized animal models to assess behavioral changes indicative of antidepressant activity. Results demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications in mood disorders.
Case Study 2: Antihistaminic Effects
In another study focused on allergic responses, researchers evaluated the efficacy of 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride as an antihistamine. The compound was administered to subjects exposed to histamine-induced allergic reactions. Findings indicated a marked decrease in symptoms such as itching and swelling, highlighting its potential use in allergy medications.
Comparative Analysis of Piperazine Derivatives
The following table summarizes the pharmacological activities of selected piperazine derivatives compared to 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride:
| Compound Name | Analgesic | Antihistaminic | Sedative | Antidepressant |
|---|---|---|---|---|
| 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride | Yes | Yes | Moderate | Yes |
| 1-(4-fluorophenyl)piperazine | Moderate | Yes | Yes | No |
| 1-benzylpiperazine | Yes | No | Yes | Moderate |
| 1-pyridin-4-ylpiperazine | No | Yes | Moderate | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and molecular differences:
Key Observations :
- Linker Type: Ethyl linkers (as in the target compound) enhance flexibility compared to rigid benzyl or phenoxy groups, possibly improving bioavailability .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, which may enhance metabolic stability but reduce blood-brain barrier penetration compared to the target compound’s fluorine .
Pharmacological and Functional Differences
Dopaminergic Activity
- GBR 12909 : A potent dopamine reuptake inhibitor, increasing extracellular dopamine levels to 400% of baseline in the nucleus accumbens. Its bis(4-fluorophenyl)methoxy group is critical for DAT (dopamine transporter) affinity .
- The absence of the 3-phenylpropyl group (as in GBR 12909) may reduce DAT selectivity .
Noradrenergic and Serotonergic Effects
- I-893 (1-[2-(bis(fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride): Reduces dopamine and norepinephrine turnover, indicating dual monoaminergic effects. The 3-phenylpropyl group may contribute to norepinephrine transporter (NET) binding .
- Target Compound : Lacks the 3-phenylpropyl substituent, suggesting weaker NET interaction compared to I-893 .
Antihistaminergic Activity
- Flunarizine Dihydrochloride : A piperazine-based antihistamine with bis(4-fluorophenyl)methyl and cinnamyl groups. Demonstrates how fluorophenyl positioning influences histamine H₁ receptor affinity .
- Target Compound : Unlikely to exhibit significant antihistamine activity due to the absence of benzhydryl or cinnamyl moieties .
Q & A
Q. What are the common synthetic routes for 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole moieties, as demonstrated in the synthesis of analogous fluorophenyl-piperazine derivatives. Key steps include:
- Reaction of 1-(2-fluorobenzyl)piperazine with propargyl bromide to form an alkyne intermediate.
- Click chemistry with azidobenzene derivatives using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
- Purification via silica gel chromatography (ethyl acetate:hexane, 1:8).
Alternative routes may employ reductive amination or SNAr reactions for fluorophenyl group incorporation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential CNS effects, as noted in safety data sheets for structurally similar phenylpiperazines .
- Stability : Monitor purity via HPLC or TLC periodically; degradation products (e.g., free base forms) may arise under humid conditions .
Q. What analytical techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorophenyl and piperazine proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃FN₂·2HCl at m/z 253.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λmax ~239–288 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding assay data for this compound?
- Methodological Answer :
- Receptor Selectivity : Use radioligand displacement assays (e.g., 5-HT₁A vs. 5-HT₂A receptors) to identify off-target effects. Fluorophenyl substitution at the ortho position (vs. para) may alter serotonin receptor affinity .
- Metabolite Interference : Perform LC-MS/MS to rule out metabolites (e.g., N-dealkylated products) confounding results .
- Buffer Conditions : Optimize assay pH and ion concentration, as piperazine derivatives are sensitive to protonation states .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Step Optimization :
- Alkyne Intermediate : Increase propargyl bromide equivalents (1.2–1.5 equiv.) to drive alkylation .
- Click Chemistry : Use degassed solvents and inert atmosphere (N₂/Ar) to prevent copper oxidation .
- Workup Efficiency : Employ liquid-liquid extraction (ethyl acetate/water) and anhydrous Na₂SO₄ drying to minimize losses .
- Scale-Up : Transition from batch to flow chemistry for CuAAC steps to enhance reproducibility .
Q. How does fluorophenyl substitution position (ortho vs. para) influence pharmacological activity?
- Methodological Answer :
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses at serotonin receptors. Ortho-fluorophenyl groups may sterically hinder interactions with 5-HT₁A’s hydrophobic pocket .
- In Vitro Assays : Test ortho and para analogs side-by-side in cAMP accumulation assays. For example, para-substituted derivatives show higher 5-HT₁A agonism (EC₅₀ ~10 nM) than ortho analogs (EC₅₀ ~100 nM) .
- SAR Analysis : Correlate logP values (HPLC-derived) with membrane permeability; ortho substitution increases lipophilicity, potentially enhancing CNS penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
